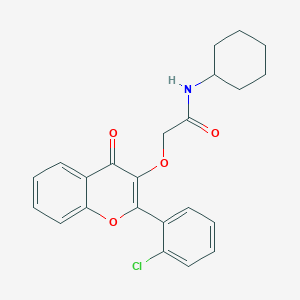

2-((2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl)oxy)-N-cyclohexylacetamide

Description

2-((2-(2-Chlorophenyl)-4-oxo-4H-chromen-3-yl)oxy)-N-cyclohexylacetamide is a synthetic compound featuring a chromene (coumarin) core substituted at position 2 with a 2-chlorophenyl group and at position 3 with an oxygen-linked acetamide moiety. The acetamide nitrogen is further substituted with a cyclohexyl group.

Properties

Molecular Formula |

C23H22ClNO4 |

|---|---|

Molecular Weight |

411.9 g/mol |

IUPAC Name |

2-[2-(2-chlorophenyl)-4-oxochromen-3-yl]oxy-N-cyclohexylacetamide |

InChI |

InChI=1S/C23H22ClNO4/c24-18-12-6-4-10-16(18)22-23(21(27)17-11-5-7-13-19(17)29-22)28-14-20(26)25-15-8-2-1-3-9-15/h4-7,10-13,15H,1-3,8-9,14H2,(H,25,26) |

InChI Key |

DJXPJYNPWYAHBN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=O)COC2=C(OC3=CC=CC=C3C2=O)C4=CC=CC=C4Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl)oxy)-N-cyclohexylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the chromen-4-one core: This step involves the condensation of a suitable phenol derivative with an appropriate diketone under acidic or basic conditions to form the chromen-4-one core.

Introduction of the chlorophenyl group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with the chromen-4-one core in the presence of a Lewis acid catalyst.

Attachment of the acetamide group: The acetamide group can be introduced by reacting the intermediate product with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under basic conditions.

Cyclohexyl group addition:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl)oxy)-N-cyclohexylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the carbonyl group in the chromen-4-one core to a hydroxyl group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for hydrolysis.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroxy derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: Carboxylic acid and amine derivatives.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammatory disorders.

Industry: It can be used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl)oxy)-N-cyclohexylacetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Compounds

*Estimated based on chromene (C₁₅H₁₀O₃) + acetamide (C₄H₇NO) + substituents.

Key Observations:

Chromene vs. Phenoxy/Phenyl Cores: The chromene core in the target compound introduces π-conjugation and rigidity, contrasting with the phenoxy () or phenylglyoxamide () systems. This may enhance UV absorption and binding to aromatic protein pockets .

Acetamide Substituents :

- Cyclohexyl groups (common in ) increase lipophilicity, improving membrane permeability compared to sulfamoylphenyl () or allyl groups ().

- Hydrogen bonding via N–H⋯O is critical for crystal packing (e.g., 1D chains in ) and solubility. The target compound likely exhibits similar intermolecular interactions .

Synthetic Routes: The target compound’s synthesis may involve coupling a preformed chromene-3-ol with a bromoacetamide intermediate, analogous to the phenoxyacetamide synthesis in . Contrast with , where phenylglyoxylic acid is condensed with cyclohexylamine using DCC/DMAP, suggesting divergent strategies for acetamide formation .

Physicochemical and Crystallographic Comparisons

- Melting Points: Cyclohexyl-containing acetamides (e.g., : 174–176°C; : 384–385 K) generally exhibit higher melting points than non-cyclohexyl analogues (e.g., : ~274–288°C), reflecting stronger intermolecular hydrogen bonds .

- Hydrogen Bonding :

- N–H⋯O interactions dominate in cyclohexyl acetamides (e.g., ), forming chains or dimers. The target compound’s chromen-3-yloxy group may introduce additional O–H⋯O interactions .

Biological Activity

The compound 2-((2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl)oxy)-N-cyclohexylacetamide is a derivative of chromenone, a structure known for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula :

- Molecular Weight : 335.79 g/mol

The compound features a chromenone backbone, which is significant in various pharmacological activities. The presence of a cyclohexyl group and a chlorophenyl moiety enhances its biological profile.

Biological Activity Overview

Research indicates that chromenone derivatives exhibit a wide range of biological activities, including:

- Antioxidant Activity : Compounds with chromenone structures have shown significant antioxidant properties, which can protect cells from oxidative stress.

- Anticancer Effects : Several studies have indicated that chromenone derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against various bacterial and fungal strains.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anticancer | Inhibition of proliferation in cancer cells | |

| Antimicrobial | Inhibition of bacterial growth |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. This includes:

- Inhibition of Enzymes : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.

- Receptor Modulation : It could act on specific receptors involved in cellular signaling pathways, influencing processes like apoptosis and inflammation.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar chromenone derivatives, highlighting their potential as therapeutic agents:

- Study on Acetylcholinesterase Inhibition : A related compound demonstrated significant AChE inhibitory activity with an IC50 value of 2.7 µM, suggesting that derivatives could be effective in treating cognitive disorders .

- Anticancer Studies : Research has shown that certain chromenone derivatives can induce apoptosis in cancer cell lines, providing a basis for their use in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.